

# A comparative study of the safety profiles of Atogepant and other gepants

Author: BenchChem Technical Support Team. Date: December 2025



# The Gepant Class: A Comparative Safety Analysis for Migraine Therapy

A new era in migraine treatment has been ushered in by the development of gepants, a class of small-molecule calcitonin gene-related peptide (CGRP) receptor antagonists. This guide provides a comparative analysis of the safety profiles of prominent gepants—**Atogepant**, Ubrogepant, Rimegepant, and Zavegepant—supported by data from pivotal clinical trials. This information is intended for researchers, scientists, and drug development professionals to facilitate an objective understanding of the relative safety of these therapies.

Gepants represent a targeted approach to migraine treatment by blocking the CGRP pathway, which is implicated in the pathophysiology of migraine.[1][2][3][4][5][6][7] Unlike earlier migraine treatments, this class of drugs has been developed to offer a more favorable side-effect profile, particularly concerning cardiovascular risks.[8][9] This comparative guide synthesizes safety data from multiple clinical trials to provide a clear overview for the scientific community.

## **Mechanism of Action: Targeting the CGRP Pathway**

Gepants exert their therapeutic effect by antagonizing the CGRP receptor, thereby inhibiting the downstream signaling cascade that leads to vasodilation and neurogenic inflammation associated with migraine attacks.[3][6][7][10] This targeted mechanism is a key differentiator from other migraine drug classes and is central to their safety profile.





Click to download full resolution via product page

Fig. 1: Simplified CGRP Signaling Pathway and Gepant Mechanism of Action.

## **Comparative Safety Profiles: A Tabular Overview**

The following tables summarize the most frequently reported adverse events (AEs) for **Atogepant**, Ubrogepant, Rimegepant, and Zavegepant based on data from their respective clinical trials. It is important to note that direct comparison of incidence rates across different trial programs should be done with caution due to potential differences in study design, patient populations, and AE reporting methodologies.

### **Atogepant (Preventive Treatment)**

**Atogepant** is approved for the preventive treatment of episodic and chronic migraine.[2][6] Its safety has been evaluated in several key trials, including the ADVANCE and a 40-week open-label extension study.[11][12][13][14]



| Adverse Event                     | Atogepant (All<br>Doses) Pooled<br>RCTs (%)[15][16] | Placebo (%)[15][16] | Atogepant 60 mg<br>(40-Week OLE) (%)<br>[11][12] |
|-----------------------------------|-----------------------------------------------------|---------------------|--------------------------------------------------|
| Constipation                      | 6.1                                                 | -                   | 3.4                                              |
| Nausea                            | 6.6                                                 | -                   | 3.4                                              |
| Upper Respiratory Tract Infection | 5.3                                                 | -                   | 5.5                                              |
| Urinary Tract Infection           | 3.4                                                 | -                   | 5.3                                              |
| Nasopharyngitis                   | -                                                   | -                   | 4.8                                              |

In long-term safety studies, **atogepant** was found to be well-tolerated, with most treatmentemergent adverse events (TEAEs) being mild to moderate in severity.[17] No new safety signals were identified in these longer-term evaluations.[17]

### **Ubrogepant (Acute Treatment)**

Ubrogepant is approved for the acute treatment of migraine.[18][19] The ACHIEVE I and ACHIEVE II Phase 3 trials are pivotal in establishing its safety profile.[20][21]

| Adverse Event | Ubrogepant 50 mg (Pooled ACHIEVE I & II) (%)[20] | Placebo (%)[20] |
|---------------|--------------------------------------------------|-----------------|
| Nausea        | 1.9                                              | 1.8             |
| Somnolence    | 3.4                                              | 2.0             |
| Dizziness     | 3.2                                              | 2.5             |
| Dry Mouth     | -                                                | -               |

Note: Percentages for some adverse events like dry mouth were reported in other analyses of the ACHIEVE trials.[22][23]

Pooled safety data from the ACHIEVE trials indicated that ubrogepant was well tolerated, with an adverse event profile similar to placebo.[18][20] Importantly, no safety concerns were



identified in patients with major cardiovascular risk factors.[24]

### **Rimegepant (Acute and Preventive Treatment)**

Rimegepant is approved for both acute and preventive treatment of migraine.[25][26] Its safety has been assessed in multiple randomized controlled trials and long-term open-label studies. [25][27][28][29]

| Adverse Event                           | Rimegepant 75<br>mg (Pooled<br>Acute<br>Treatment<br>Trials) (%)[30] | Placebo (%)<br>[30] | Rimegepant<br>(Long-Term<br>Safety - with<br>preventives)<br>(%)[28][31] | Rimegepant (Long-Term Safety - without preventives) (%)[28][31] |
|-----------------------------------------|----------------------------------------------------------------------|---------------------|--------------------------------------------------------------------------|-----------------------------------------------------------------|
| Nausea                                  | 1.4                                                                  | 1.3                 | -                                                                        | -                                                               |
| Upper<br>Respiratory Tract<br>Infection | -                                                                    | -                   | 7.4                                                                      | 9.0                                                             |
| Nasopharyngitis                         | -                                                                    | -                   | 7.8                                                                      | 6.6                                                             |
| Sinusitis                               | -                                                                    | -                   | 7.0                                                                      | 4.8                                                             |
| Urinary Tract<br>Infection              | -                                                                    | -                   | 5.3                                                                      | 3.6                                                             |
| Back Pain                               | -                                                                    | -                   | 5.3                                                                      | 2.8                                                             |

Pooled analyses of acute treatment trials showed a low incidence of adverse events, comparable to placebo.[30][32] Long-term safety studies have not identified any new safety signals, including no evidence of drug-induced liver injury.[27][29][33]

### **Zavegepant (Acute Treatment - Nasal Spray)**

Zavegepant is the first intranasally administered gepant approved for the acute treatment of migraine.[8][34] Its safety was primarily established in a Phase 3, double-blind, randomized, placebo-controlled multicenter trial.[35][36][37][38]



| Adverse Event             | Zavegepant 10 mg Nasal<br>Spray (%)[35][37] | Placebo (%)[35][37] |
|---------------------------|---------------------------------------------|---------------------|
| Dysgeusia (altered taste) | 20.5 - 21                                   | 4.7 - 5             |
| Nasal Discomfort          | 3.7 - 4                                     | 0.8 - 1             |
| Nausea                    | 3.2                                         | 1.1                 |

The most common adverse events associated with zavegepant are related to its intranasal administration route.[35][37] Long-term, open-label safety studies have demonstrated its favorable safety and tolerability profile over one year.[39][40]

# Experimental Protocols: An Overview of Pivotal Trial Designs

The safety data presented are derived from rigorously designed clinical trials. While specific protocols vary, a general workflow is common across the pivotal studies for these genants.





Click to download full resolution via product page

Fig. 2: Generalized Workflow for a Pivotal Gepant Clinical Trial.



### **Key Methodological Aspects:**

- Study Design: Most pivotal trials were multicenter, randomized, double-blind, and placebo-controlled.[14][20][24][35] Long-term safety was often assessed in open-label extension studies.[11][28][39]
- Patient Population: Participants were typically adults with a history of migraine (episodic or chronic), with specific criteria for migraine frequency and severity.[14][30][39]
- Intervention: Patients were randomized to receive one or more doses of the investigational gepant or a matching placebo.[20][30][35]
- Safety Assessments: Safety and tolerability were primary or key secondary endpoints. Data on treatment-emergent adverse events (TEAEs), serious adverse events (SAEs), vital signs, electrocardiograms (ECGs), and clinical laboratory values were systematically collected.[16] [20][24][35] For gepants, particular attention was paid to hepatic safety, with regular monitoring of liver function tests, a precaution stemming from the discontinuation of an earlier-generation gepant, telcagepant, due to hepatotoxicity.[1][27][29]
- Data Analysis: The safety population typically included all randomized participants who
  received at least one dose of the study medication.[20][35] The incidence of AEs was
  summarized and compared between treatment and placebo groups.

### Conclusion

The currently approved gepants—**Atogepant**, Ubrogepant, Rimegepant, and Zavegepant—have demonstrated favorable safety and tolerability profiles in their respective clinical trial programs.[8][15][26] The most common adverse events are generally mild to moderate in severity. Notably, the significant concern of hepatotoxicity associated with the first-generation gepants has not been observed with these newer agents.[27][29][35] The distinct adverse event profiles, such as the higher incidence of dysgeusia with intranasal zavegepant, are largely attributable to the route of administration. This comparative guide provides a foundational understanding of the safety profiles of these important therapeutic agents, which can inform further research and clinical decision-making in the management of migraine.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Gepants: targeting the CGRP pathway for migraine relief PMC [pmc.ncbi.nlm.nih.gov]
- 2. Atogepant: Mechanism of action, clinical and translational science PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Atogepant? [synapse.patsnap.com]
- 4. Calcitonin gene-related peptide receptor antagonist Wikipedia [en.wikipedia.org]
- 5. Atogepant: MedlinePlus Drug Information [medlineplus.gov]
- 6. Atogepant: Mechanism of action, clinical and translational science PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Clinical evaluation of zavegepant for the acute treatment of migraine PMC [pmc.ncbi.nlm.nih.gov]
- 9. Safety and tolerability of atogepant for the preventive treatment of migraine: a post hoc analysis of pooled data from four clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. "Safety and Tolerability Results of Atogepant for the Preventive Treatm" by Brad C Klein, Rosa Miceli et al. [jdc.jefferson.edu]
- 12. researchgate.net [researchgate.net]
- 13. neurologylive.com [neurologylive.com]
- 14. vjneurology.com [vjneurology.com]
- 15. researchgate.net [researchgate.net]
- 16. jdc.jefferson.edu [jdc.jefferson.edu]
- 17. Long-term safety, efficacy and functional outcomes of atogepant for the preventive treatment of migraine PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. vjneurology.com [vjneurology.com]

### Validation & Comparative





- 19. Allergan reports positive results from ACHIEVE II trial Clinical Trials Arena [clinicaltrialsarena.com]
- 20. neurology.org [neurology.org]
- 21. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 22. Ubrogepant Is Safe and Efficacious in Participants Taking Concomitant Preventive Medication for Migraine: A Pooled Analysis of Phase 3 Trials PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Safety and efficacy of ubrogepant in participants with major cardiovascular risk factors in two single-attack phase 3 randomized trials: ACHIEVE I and II PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. neuronewsinternational.com [neuronewsinternational.com]
- 26. researchgate.net [researchgate.net]
- 27. Efficacy and safety of rimegepant for the preventive treatment of migraine in Japan: A double-blind, randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Safety of Rimegepant in Patients Using Preventive Migraine Medications: A Subgroup Analysis of a Long-Term, Open-Label Study Conducted in the United States PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Biohaven Announces Expanded Safety And Preliminary Preventive Efficacy Data From Ongoing Long-Term Safety Study, And Presents Case Reports Of Using Rimegepant To Successfully Treat Breakthrough Migraine Attacks In Patients Taking Preventive CGRP-Targeting Monoclonal Antibodies [prnewswire.com]
- 30. tandfonline.com [tandfonline.com]
- 31. dovepress.com [dovepress.com]
- 32. Frontiers | Efficacy and Safety of Rimegepant for the Acute Treatment of Migraine: Evidence From Randomized Controlled Trials [frontiersin.org]
- 33. Rimegepant for Migraine Prevention · Info for Participants · Phase Phase 4 Clinical Trial 2025 | Power | Power [withpower.com]
- 34. vjneurology.com [vjneurology.com]
- 35. Safety, tolerability, and efficacy of zavegepant 10 mg nasal spray for the acute treatment of migraine in the USA: a phase 3, double-blind, randomised, placebo-controlled multicentre trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. zavzpret.pfizerpro.com [zavzpret.pfizerpro.com]
- 37. neurology.org [neurology.org]



- 38. neurologylive.com [neurologylive.com]
- 39. neurology.org [neurology.org]
- 40. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A comparative study of the safety profiles of Atogepant and other gepants]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605675#a-comparative-study-of-the-safety-profilesof-atogepant-and-other-gepants]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com